3-((2-Morpholinoethyl)sulfonyl)aniline

Description

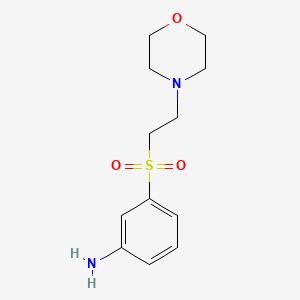

3-((2-Morpholinoethyl)sulfonyl)aniline is a sulfonated aniline derivative characterized by a morpholinoethyl group (-CH2CH2-morpholine) attached to the sulfonyl moiety at the meta position of the aniline ring. The compound’s molecular formula is inferred as C12H17N3O3S, with a molecular weight of approximately 283.35 g/mol. Sulfonated anilines are typically synthesized via nucleophilic substitution reactions between sulfonyl chlorides and aniline derivatives under mild conditions .

Properties

Molecular Formula |

C12H18N2O3S |

|---|---|

Molecular Weight |

270.35 g/mol |

IUPAC Name |

3-(2-morpholin-4-ylethylsulfonyl)aniline |

InChI |

InChI=1S/C12H18N2O3S/c13-11-2-1-3-12(10-11)18(15,16)9-6-14-4-7-17-8-5-14/h1-3,10H,4-9,13H2 |

InChI Key |

OVYWFLUKXBJWPH-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CCS(=O)(=O)C2=CC=CC(=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Morpholinoethyl)sulfonyl)aniline typically involves the following steps:

Formation of the Morpholine Ring: The morpholine ring can be synthesized from 1,2-amino alcohols through a sequence of coupling, cyclization, and reduction reactions.

Sulfonylation: The sulfonyl group is introduced via sulfonylation reactions.

Coupling with Aniline: The final step involves coupling the morpholine and sulfonyl groups with an aniline derivative to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale sulfonylation and coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-((2-Morpholinoethyl)sulfonyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Electrophilic aromatic substitution reactions can occur on the aniline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Sulfonyl chlorides and sulfonic acids are typical reagents for sulfonylation reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Scientific Research Applications of 3-((2-Morpholinoethyl)sulfonyl)aniline

This compound is an organic compound with the molecular formula . It is characterized by a morpholine ring, a sulfonyl group, and an aniline moiety. This compound is utilized in scientific research across various disciplines due to its unique chemical structure and biological activities.

Applications in Chemistry

This compound serves as a building block in organic synthesis and as a reagent in chemical reactions.

Applications in Biology

This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies have explored its interactions with enzymes, receptors, and other proteins to modulate their activity and influence biochemical pathways, potentially leading to therapeutic effects such as inhibiting microbial growth or cancer cell proliferation.

Applications in Medicine

Due to its unique chemical structure and biological activity, this compound is explored as a potential drug candidate.

Applications in Industry

In industry, this compound is utilized in the production of advanced materials and as a precursor for other functional compounds.

Mechanism of Action

The mechanism of action of 3-((2-Morpholinoethyl)sulfonyl)aniline involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of microbial growth or cancer cell proliferation.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares 3-((2-Morpholinoethyl)sulfonyl)aniline with key sulfonated aniline derivatives reported in the literature:

Key Observations :

- Substituent Effects: The presence of a morpholinoethyl group in this compound introduces a bulky, electron-rich substituent, enhancing solubility in polar solvents compared to simpler analogs like 3-(Morpholinosulfonyl)aniline .

- Electronic Properties : Sulfonyl groups generally decrease the basicity of the aniline nitrogen, while morpholine or piperidine substituents can modulate electronic effects for targeted reactivity .

Physicochemical Properties

- Solubility: Fluoroalkyl and morpholine-containing sulfonated anilines exhibit higher aqueous solubility than non-polar derivatives (e.g., chlorophenyl analogs) due to hydrogen-bonding capabilities .

- Stability : Sulfonated anilines with aromatic substituents (e.g., 4-((3-Chlorophenyl)sulfonyl)aniline) show greater thermal stability than aliphatic derivatives .

Biological Activity

3-((2-Morpholinoethyl)sulfonyl)aniline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

This compound features a sulfonyl group attached to an aniline moiety, with a morpholinoethyl substituent that enhances its solubility and biological activity. The compound can undergo various chemical reactions, including oxidation and substitution, which can modify its biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective bactericidal properties. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer applications. Studies have demonstrated its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound appears to inhibit cell proliferation through modulation of apoptotic pathways and cell cycle arrest .

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| HeLa | 20 | Cell cycle arrest at G1 phase |

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. It is believed to modulate the activity of enzymes involved in critical metabolic pathways. For example, it may inhibit certain kinases that play a role in cancer cell proliferation and survival . Additionally, the sulfonyl group enhances the compound's ability to form hydrogen bonds with target proteins, increasing its binding affinity.

Case Studies

- Antimicrobial Efficacy : A study published in a peer-reviewed journal highlighted the effectiveness of this compound against multi-drug resistant strains of bacteria. The compound was found to restore sensitivity to antibiotics when used in combination therapies.

- Cancer Research : Another research article reported on the use of this compound in combination with other anticancer agents, leading to enhanced therapeutic effects in animal models. The study concluded that the compound could serve as a valuable adjunct in cancer treatment protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.